N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide
Overview
Description
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide is a heterocyclic compound that features a triazole ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide typically involves a multi-step process:
Esterification of Nicotinic Acid: Nicotinic acid is esterified to yield an intermediate ester.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid to form pyridine N-oxides.
Nucleophilic Substitution: The pyridine N-oxides undergo nucleophilic substitution with trimethylsilyl cyanide to generate another intermediate.
Final Reaction: The intermediate is reacted with sodium and ammonium chloride in ethanol solution to produce the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and 3-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like trimethylsilyl cyanide and various halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimalarial, and anticancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Material Science: It is investigated for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The triazole ring can bind to the iron in the heme moiety of cytochrome P-450 enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
- 2-(1-Methyl-1H-1,2,4-triazol-5-yl)pyridine
- 4-Methoxy-N′-(2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide
Uniqueness
N-Methyl-2-(5-pyridin-3-yl-1H-[1,2,4]triazol-3-yl)-acetamide is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a triazole and pyridine ring provides stability and versatility in chemical reactions, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
N-methyl-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-11-9(16)5-8-13-10(15-14-8)7-3-2-4-12-6-7/h2-4,6H,5H2,1H3,(H,11,16)(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXZKKSFFLZNSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=NC(=NN1)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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